

A Technical Guide to Songorine: From Traditional Oriental Medicine to Modern Pharmacology

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Compound of Interest

Compound Name: *Songorine*

Cat. No.: *B610919*

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Introduction

Songorine is a C20-diterpenoid alkaloid derived from plants of the *Aconitum* genus, such as *Aconitum soongaricum* and *Aconitum carmichaelii*.^{[1][2]} For centuries, preparations from *Aconitum* roots have been a cornerstone of traditional oriental medicine, particularly in China and Japan, where they have been used for their analgesic and anti-rheumatic properties.^{[3][4]} However, the therapeutic application of raw *Aconitum* extracts is severely limited by their notoriously high toxicity, primarily due to diester-type alkaloids like aconitine.^[2]

This has led researchers to focus on purified monomers like **Songorine**, which exhibits a more favorable safety profile while retaining significant bioactivity.^[5] Modern preclinical research has validated many of its traditional uses and uncovered novel pharmacological effects, positioning **Songorine** as a promising lead compound for drug development. This guide provides an in-depth summary of the traditional roles, scientifically validated pharmacological activities, and molecular mechanisms of **Songorine**, with a focus on quantitative data and established experimental protocols.

Traditional Applications in Oriental Medicine

In traditional medicine, Aconitum species, the source of **Songorine**, were primarily used to treat conditions characterized by pain and inflammation. Its applications included:

- Analgesic: For treating painful joints and rheumatic fever.[\[3\]](#)[\[6\]](#)
- Anti-rheumatic: To alleviate the symptoms of arthritis.[\[3\]](#)[\[6\]](#)
- Cardiotonic: The processed lateral roots of Aconitum carmichaelii (known as Fuzi) have been used to treat heart failure and hypotension.[\[5\]](#)

The inherent toxicity of the raw plant material necessitated complex processing methods, such as decoction and steaming, to reduce the concentration of the more toxic alkaloids before clinical use.

Modern Pharmacological Properties and Preclinical Data

Scientific investigation has substantiated many of the ethnobotanical claims and revealed a wider range of activities. The primary pharmacological effects of **Songorine** are summarized in Table 1.

Table 1: Pharmacological Effects of Songorine in Preclinical Models

Activity	Model System	Dosage / Concentration	Key Findings	Reference(s)
Anxiolytic	Elevated Zero Maze (Rat)	1.0–3.0 mg/kg (s.c.)	Significantly increased time spent in open quadrants at 3.0 mg/kg, indicating anxiety reduction without psychomotor impairment.[3][7]	[3][7]
Anti-inflammatory	LPS-Induced Acute Lung Injury (Mouse)	40 mg/kg	Mitigated lung injury, reduced pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β), and attenuated apoptosis.[2]	[2]
Cardioprotective	LPS-Induced Septic Cardiomyopathy (Mouse)	10 and 50 mg/kg	Protected cardiac contractile function and promoted mitochondrial biogenesis.[5]	[5]
Analgesic	Acetic Acid-Induced Writhing (Mouse)	1.0 mg/kg (i.p.)	Exhibited significant analgesic effects against chemically induced writhing.[7]	[7]

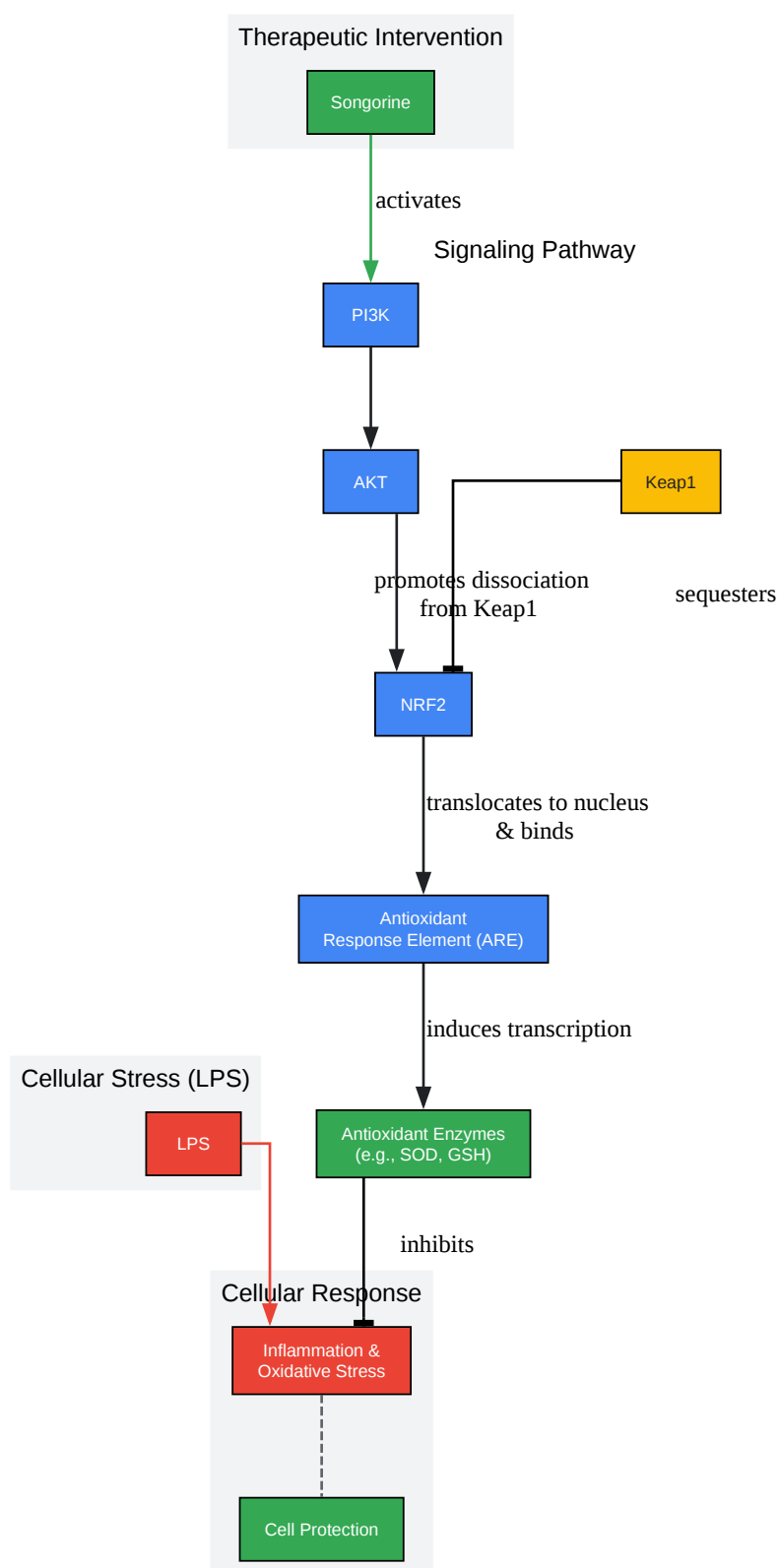
GABA-A Receptor Binding	In Vitro (Rat Brain Membranes)	IC50 = 7.06 μ M	Inhibited the binding of [3H]muscimol to GABA-A receptors.
GABA-A Receptor Function	In Vitro (Rat Hippocampal Neurons)	IC50 = 19.6 μ M	Inhibited GABA-induced inward current.[1]

Molecular Mechanisms of Action

Songorine exerts its diverse effects by modulating multiple key signaling pathways and receptor systems.

Anti-inflammatory and Cytoprotective Effects via PI3K/AKT/NRF2 Pathway

In models of sepsis-induced acute lung injury, **Songorine** provides protection by activating the PI3K/AKT/NRF2 signaling cascade.[2] Lipopolysaccharide (LPS) induces a strong inflammatory response and oxidative stress. **Songorine** treatment upregulates the phosphorylation of PI3K and AKT, which in turn promotes the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2).[2] NRF2 is a master regulator of the antioxidant response. Its activation leads to the expression of downstream antioxidant enzymes, which suppress oxidative stress and consequently inhibit inflammation.[2]

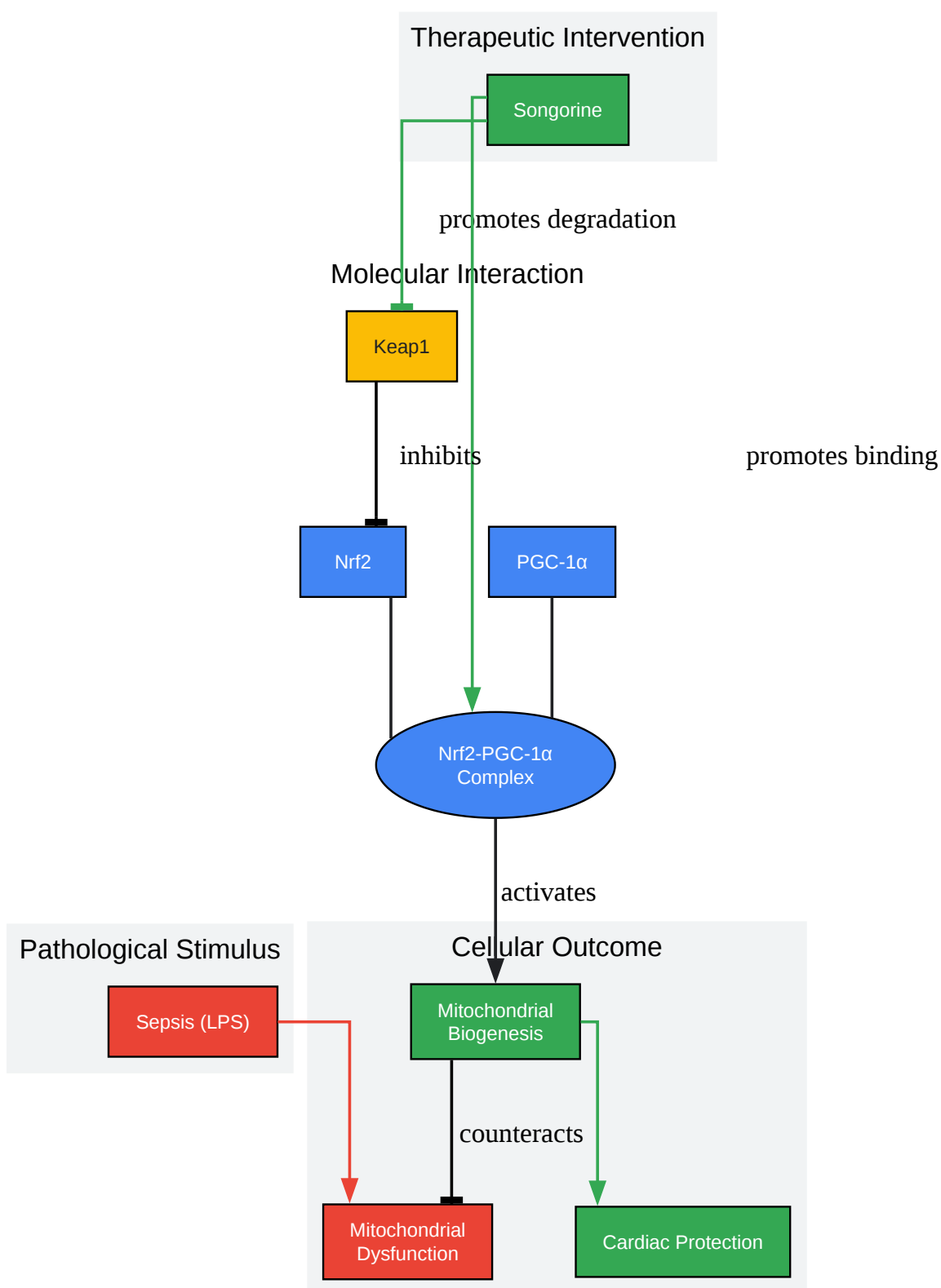


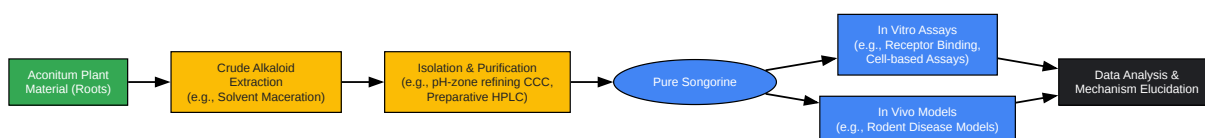
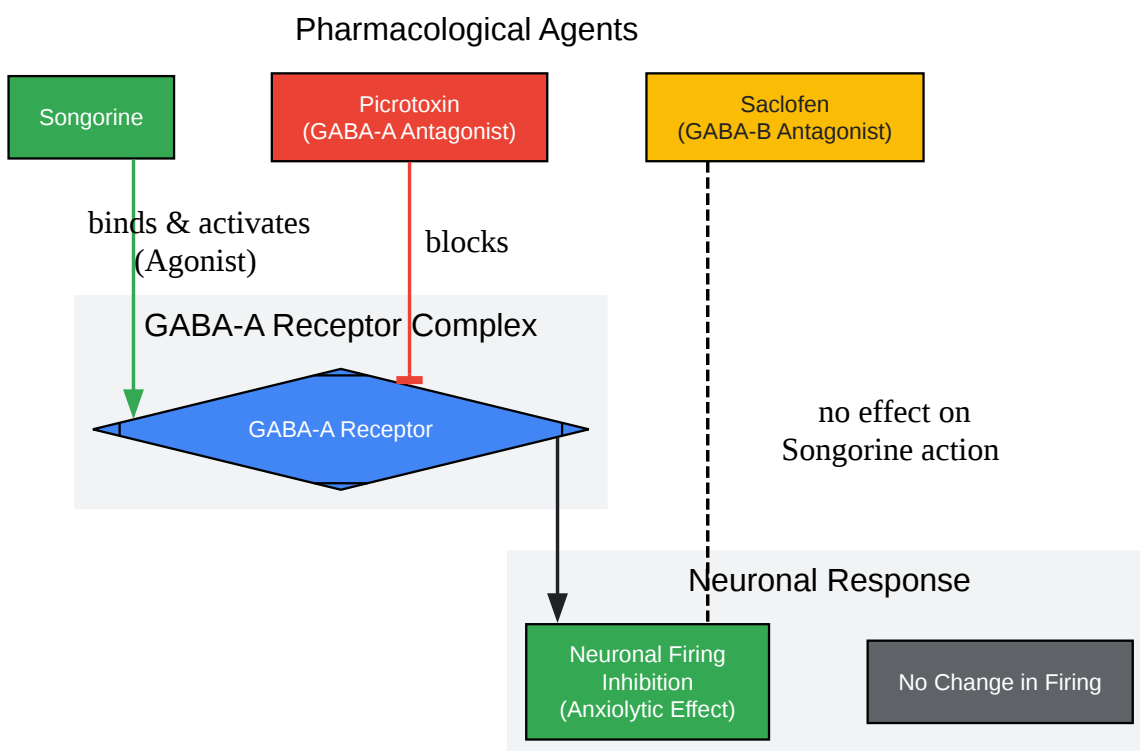
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Diagram 1: Songorine's anti-inflammatory action via the PI3K/AKT/NRF2 pathway.

Cardioprotection through Nrf2 and PGC-1 α Cooperation

In septic cardiomyopathy, mitochondrial dysfunction is a key pathological feature. **Songorine** protects cardiac function by promoting mitochondrial biogenesis.^[5] It achieves this by inducing the degradation of Keap1, which releases Nrf2 for activation.^[5] Critically, **Songorine** also promotes the binding of PGC-1 α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) to Nrf2. This cooperation is essential for activating signaling cascades that control mitochondrial quality and quantity, ultimately preserving mitochondrial oxidative phosphorylation and cardiac function during septic shock.^[5]





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